molecular formula C23H16O7S B2734127 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637751-37-2

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2734127
CAS No.: 637751-37-2
M. Wt: 436.43
InChI Key: QZSQGIRBZMLBFY-UHFFFAOYSA-N
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Description

The compound 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a chromene-based ester derivative with a complex substitution pattern. Chromenes are heterocyclic compounds of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science . This compound features a thiophene-2-carboxylate ester at the 7-position of the chromene ring and a 4-(ethoxycarbonyl)phenoxy group at the 3-position. Its structural complexity and substituent diversity invite comparisons with analogues, particularly those with variations in the phenoxy or chromene ring substituents.

Properties

IUPAC Name

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7S/c1-2-27-22(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(9-10-17(18)21(19)24)30-23(26)20-4-3-11-31-20/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSQGIRBZMLBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H20O6SC_{24}H_{20}O_6S, with a molecular weight of approximately 420.48 g/mol. The structure features a chromenone core, which is known for its pharmacological significance, combined with a thiophene moiety that may enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. The methods employed often focus on optimizing yield and purity while ensuring the retention of biological activity.

Anticancer Activity

  • Cell Line Studies : Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar compounds can sensitize HepG2 cells to chemotherapeutic agents, significantly lowering the IC50 values from 3.9 µM to 0.5 µM when combined with sorafenib .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Compounds related to this class have exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
  • Mechanistic Insights : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, although specific mechanisms for this compound require further elucidation .

Case Study 1: Cytotoxicity Against HepG2 Cells

A study evaluated the cytotoxic effects of various thiophene-based compounds on HepG2 liver cancer cells. The results indicated that certain derivatives significantly enhanced the cytotoxicity of conventional drugs like sorafenib, highlighting their potential as adjuvants in cancer therapy.

CompoundIC50 (µM)Effect
Sorafenib3.9Baseline
Thiophene derivative0.5Enhanced sensitivity

Case Study 2: Antimicrobial Screening

In another investigation, a series of chromenone derivatives were screened for antimicrobial activity against standard bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

These findings suggest that the compound not only possesses anticancer properties but also serves as a promising antimicrobial agent.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Key Structural Features

The target compound’s structure is defined by:

  • Chromene core : A 4-oxo-4H-chromen scaffold.
  • Substituent at C3: A phenoxy group bearing an ethoxycarbonyl (COOEt) moiety at the para position.
  • Substituent at C7 : A thiophene-2-carboxylate ester.

Comparison with Analogues

Substituent Variations (Phenoxy Group)
Compound Name Substituent at C3 Phenoxy Group Molecular Formula Molar Mass (g/mol) Key Structural Impact
Target Compound 4-(ethoxycarbonyl) C23H17O8S* ~478.44† Electron-withdrawing; enhances polarity and conjugation
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-methoxy C22H13F3O6S 462.4 Electron-donating; reduces reactivity
3-(4-(tert-Butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-(tert-butyl) C25H19F3O5S 488.48 Steric hindrance; lowers solubility
[3-(3,4-Dimethoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate 3,4-dimethoxy C22H16O6S 408.07 Enhanced electron donation; planar structure

*Inferred from analogues; †Calculated based on structural similarity.

Key Observations :

  • Electron-withdrawing groups (e.g., COOEt) reduce electron density on the chromene ring, altering reactivity in electrophilic substitutions .

Physical and Spectroscopic Properties

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index
Target Compound ~515‡ ~1.38‡ ~1.58‡
3-(4-(tert-Butyl)phenoxy)-... (C25H19F3O5S) 521.3 (predicted) 1.375 (predicted) N/A
3-(3,4-Dimethoxyphenyl)-... (C22H16O6S) N/A N/A N/A

‡Estimated based on structural analogues .

Spectroscopic Data

UV-Vis Absorption
  • The ethoxycarbonyl group’s electron-withdrawing nature may shift λmax to longer wavelengths (bathochromic shift) compared to methoxy-substituted analogues due to extended conjugation .
NMR Analysis
  • 1H NMR : Ethoxy protons (COOEt) expected at δ 1.3–1.4 ppm (triplet, CH3) and δ 4.1–4.3 ppm (quartet, CH2) .
  • 13C NMR : Carbonyl carbons (COOEt and chromen-4-one) resonate at δ 165–170 ppm, distinct from methoxy (δ 55–60 ppm) or tert-butyl (δ 28–35 ppm) carbons .

Reactivity Comparison

  • The ethoxycarbonyl group may render the compound more susceptible to hydrolysis than methoxy or tert-butyl analogues, necessitating stabilization in protic environments .

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